molecular formula C18H13NO5 B15004796 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid CAS No. 111947-25-2

4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid

Cat. No.: B15004796
CAS No.: 111947-25-2
M. Wt: 323.3 g/mol
InChI Key: KSZMKDQVOYRGMB-UHFFFAOYSA-N
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Description

4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential applications in medicine, chemistry, and industry. This particular compound features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is functionalized with a phenylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication.

    Coupling with Phenylacetic Acid: The chromene derivative is then coupled with phenylacetic acid using appropriate coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly solvents and reagents to ensure high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetic acid moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the phenylacetic acid moiety.

Mechanism of Action

The mechanism of action of 4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler compound with a similar chromene core but lacking the phenylacetic acid moiety.

    Warfarin: A well-known anticoagulant with a coumarin core and additional functional groups that confer its biological activity.

    Dicoumarol: Another anticoagulant with a coumarin core, structurally similar to warfarin.

Uniqueness

4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid is unique due to its specific functionalization with a phenylacetic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Properties

CAS No.

111947-25-2

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

2-[4-[(2-oxochromene-3-carbonyl)amino]phenyl]acetic acid

InChI

InChI=1S/C18H13NO5/c20-16(21)9-11-5-7-13(8-6-11)19-17(22)14-10-12-3-1-2-4-15(12)24-18(14)23/h1-8,10H,9H2,(H,19,22)(H,20,21)

InChI Key

KSZMKDQVOYRGMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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